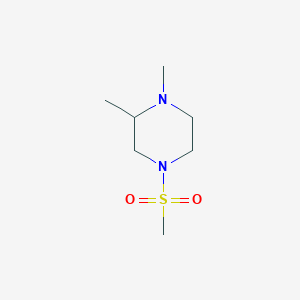

4-Methanesulfonyl-1,2-dimethylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

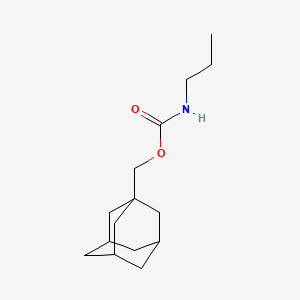

The molecular formula of 4-Methanesulfonyl-1,2-dimethylpiperazine is C7H16N2O2S . The InChI Code is 1S/C7H16N2O2S.ClH/c1-7(2)6-8-4-5-9(7)12(3,10)11;/h8H,4-6H2,1-3H3;1H .Physical And Chemical Properties Analysis

The physical form of 4-Methanesulfonyl-1,2-dimethylpiperazine is a powder . It has a molecular weight of 228.74 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Dihydroquinoline Derivatives

4-Methanesulfonyl-1,2-dimethylpiperazine can be used in the synthesis of dihydroquinoline derivatives . These compounds are of interest due to their potential pharmacological properties. The process involves an aza-Michael reaction followed by an S_N2’ substitution to produce tertiary dihydroquinoline sulfonamides .

Aromatization to Quinolines

Following the synthesis of dihydroquinoline sulfonamides, these compounds can undergo aromatization under mild basic conditions to yield quinolines. Quinolines are valuable in medicinal chemistry for their antibacterial and antimalarial activities .

Sulfonyl Migration Studies

The compound is also useful in studying sulfonyl migration reactions . This is particularly interesting in the case of derivatives that undergo unexpected pathways during the aromatization process, leading to novel compound formations .

Morita-Baylis-Hillman Reaction

In organic synthesis, 4-Methanesulfonyl-1,2-dimethylpiperazine can participate in the Morita-Baylis-Hillman reaction . This reaction is utilized to create carbon-carbon bonds and is significant in the development of new organic molecules .

Study of Elimination Reactions

4-Methanesulfonyl-1,2-dimethylpiperazine is instrumental in the study of elimination reactions . Researchers can explore different conditions and substrates to understand the mechanisms and optimize yields .

Pharmaceutical Research

Lastly, it serves as a building block in pharmaceutical research for the development of new drugs. Its versatility in forming bonds with other molecules makes it a valuable asset in drug design and discovery processes.

Each application mentioned above represents a unique field where 4-Methanesulfonyl-1,2-dimethylpiperazine plays a crucial role. The compound’s ability to participate in various chemical reactions makes it a significant subject of study in scientific research. The references provided offer a deeper insight into the methodologies and outcomes of using this compound in different scientific applications .

Safety and Hazards

The safety information for 4-Methanesulfonyl-1,2-dimethylpiperazine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

1,2-dimethyl-4-methylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-7-6-9(12(3,10)11)5-4-8(7)2/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEZWRIBEBICOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonyl-1,2-dimethylpiperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Fluorophenyl)methyl]-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2987540.png)

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2987547.png)

![3-Chloro-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzyl)-5-(trifluoromethyl)pyridine](/img/structure/B2987548.png)

![Tetramethyl 5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2987555.png)

![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2987561.png)